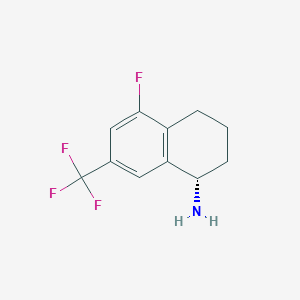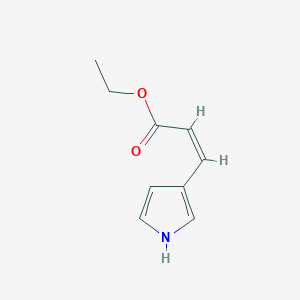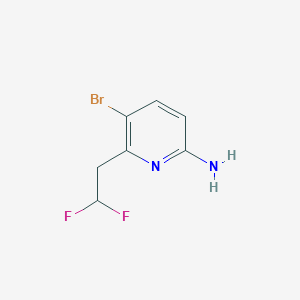
((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a brominated cyclopentene ring substituted with a methoxyphenyl group and a tert-butyl dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Bromination: The starting material, 2-(4-methoxyphenyl)cyclopent-2-en-1-ol, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Silylation: The brominated intermediate is then reacted with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products:
- Substituted cyclopentene derivatives
- Quinones or other oxidized phenyl derivatives
- Dehalogenated cyclopentene compounds
科学研究应用
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand or a precursor in catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Electronics: Its organosilicon nature makes it suitable for applications in the electronics industry, particularly in the fabrication of semiconductors and other electronic components.
作用机制
The mechanism of action of ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The tert-butyl dimethylsilane moiety provides steric protection and enhances the compound’s stability.
相似化合物的比较
- ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(trimethyl)silane
- ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(triethyl)silane
- ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)diphenylsilane
Comparison:
- Structural Differences: The primary difference lies in the nature of the silyl group attached to the cyclopentene ring. The tert-butyl dimethylsilane moiety in the compound provides unique steric and electronic properties compared to other silyl groups.
- Reactivity: The presence of different silyl groups can influence the compound’s reactivity in various chemical reactions, such as nucleophilic substitution or oxidation.
- Applications: The specific silyl group can also affect the compound’s suitability for different applications, such as catalysis, drug development, or material science.
属性
分子式 |
C18H27BrO2Si |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
[3-bromo-2-(4-methoxyphenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C18H27BrO2Si/c1-18(2,3)22(5,6)21-16-12-11-15(19)17(16)13-7-9-14(20-4)10-8-13/h7-10,16H,11-12H2,1-6H3 |
InChI 键 |
UCSMNWUGMJPUFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)





![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13035383.png)




